β-D-果糖吡喃糖甲基醚

描述

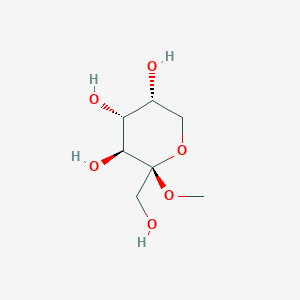

Methyl beta-D-fructopyranoside is a type of glycoside derived from the ketose D-fructose . It is the thermodynamically most stable methyl glycoside of D-fructose . The compound is sourced from the herbs of Pteris semipinnata .

Synthesis Analysis

The synthesis of Methyl beta-D-fructopyranoside involves a modified procedure where D-fructose is dissolved in methanol and acetyl chloride is added at room temperature . The reaction is stirred for 25 hours .Molecular Structure Analysis

In Methyl beta-D-fructopyranoside, the pyranose ring is close to being an ideal 2C5 chair . The compound forms bilayers involving a complex hydrogen-bonding pattern of five independent hydrogen bonds .Physical And Chemical Properties Analysis

Methyl beta-D-fructopyranoside has a molecular formula of C7H14O6 and an average mass of 194.182 Da . It is a powder in physical form . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 380.9±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C .科学研究应用

Synthesis of Fructose-based Surfactants

Methyl β-D-fructopyranoside is used in the synthesis of a new class of surfactants . These surfactants are based on bioderived building blocks including fructose, fatty acid methyl esters (FAME), and hydroxy propionitrile (cyanoethanol, 3-HP) . The produced surfactants have excellent properties with critical micelle concentrations and Krafft points comparable to current glucose-based surfactants .

Biomass Valorization

Methyl β-D-fructopyranoside plays a role in biomass valorization, which is a sustainable alternative to petroleum-based energy and commodities . In this context, copper radical oxidases (CROs) from Auxiliary Activity Family 5/Subfamily 2 (AA5_2) are attractive biocatalysts for the selective oxidation of primary alcohols to aldehydes . Methyl β-D-fructopyranoside is used in the production of renewable plastic polymer precursors and other chemicals .

Production of Aryl Alcohol Oxidases

Methyl β-D-fructopyranoside is used in the production of aryl alcohol oxidases (AAOs). Two homologues from the filamentous fungi Fusarium graminearum and F. oxysporum have been defined as predominant AAOs . These AAOs have weak activity on carbohydrates, but instead efficiently oxidize specific aryl alcohols .

Oxidation of Hydroxymethyl Furfural (HMF)

Both Fgr AAO and Fox AAO, which are produced using Methyl β-D-fructopyranoside, oxidize hydroxymethyl furfural (HMF) directly to 5-formyl-2-furoic acid (FFCA) . This process is significant in the production of renewable plastic polymer precursors .

Desymmetrization of Glycerol

Methyl β-D-fructopyranoside is used in the desymmetrization of the bioproduct glycerol to the uncommon L-isomer of glyceraldehyde . This process is important in the production of high-value bio-products through selective derivatization .

Chemical Industry

Methyl β-D-fructopyranoside is used in the chemical industry due to its various properties . It is used in the production of various products including detergents, softeners, cosmetics, coatings, and personal care products .

安全和危害

作用机制

Target of Action

Methyl β-D-fructopyranoside is a glycoside that is made up of a pyranose ring and the sugar D-fructose

Mode of Action

The molecule is stable because of its hydrogen bonds, which are formed between the oxygen atom of the hydroxyl group and the hydrogen atom of the methyl group . Methyl β-D-fructopyranoside has two chiral centers, so it can exist as two enantiomers . The most common form is D- (+)-methyl β-d-fructopyranoside, which has a configuration of R (right) and S (left) .

Biochemical Pathways

It’s known that glycosides like methyl β-d-fructopyranoside can participate in various organic synthesis reactions .

Pharmacokinetics

Its molecular weight is 19418 g/mol , which could influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound forms bilayers involving a complex hydrogen-bonding pattern of five independent hydrogen bonds .

Action Environment

It’s known that the compound is stable and can be stored at 2°c - 8°c .

属性

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7(3-8)6(11)5(10)4(9)2-13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKXYJAUJLWHFF-MVIOUDGNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C(C(C(CO1)O)O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl b-D-fructopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)

![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)

![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)